molecular formula C33H46N4O6 B1237259 Stercobilin

Stercobilin

Cat. No. B1237259
M. Wt: 594.7 g/mol
InChI Key: TYOWQSLRVAUSMI-FDVSRXAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stercobilin is a member of bilenes. It derives from a hydride of a bilene-b.

Scientific Research Applications

Biomarker Potential in Autism Spectrum Disorders

Stercobilin, an end-stage metabolite of hemoglobin, shows promise as a potential biomarker for autism spectrum disorders (ASD). A significant decrease in stercobilin concentration in the urine of individuals with ASD suggests its potential for early diagnosis and understanding of ASD. Research has focused on synthesizing stercobilin and examining its properties, including stability and diagnostic capabilities, to further its application in ASD identification (Coffey et al., 2018).

Role in Chronic Inflammation and Obesity

Stercobilin is implicated in chronic inflammation, particularly in obesity-related conditions. Elevated levels of stercobilin in ob/ob mice, an obesity model, indicate its involvement in proinflammatory activities. This discovery sheds light on the role of intestinal bacteria in lifestyle diseases and opens avenues for using stercobilin as a biomarker for obesity and related chronic inflammation (Sanada et al., 2020).

Isotopic Labeling for Metabolomics

The development of isotopic labeling methods for stercobilin enhances its utility in both environmental and clinical diagnostics. A procedure using H2(18)O to label the carboxylic acid groups of stercobilin has been established, paving the way for improved quantification in diagnostic applications (Rudolph et al., 2016).

Application in Forensic Science

In forensic science, stercobilin plays a crucial role in identifying the presence of fecal matter in material evidence. A study utilizing thin-layer chromatography effectively detected stercobilin, demonstrating its applicability in forensic investigations (Chetvertnova et al., 2019).

Depletion in Autism Spectrum Disorders

A study on the depletion of stercobilin in fecal matter from an ASD mouse model highlighted the potential of stercobilin as an indicator in diagnosing ASD. The observed depletion may contribute to the understanding of a less diverse microbiome in individuals with ASD and aid in biomarker development (Sekera et al., 2017).

Photophysical Analysis for Fecal Pigment Analysis

The study of the photophysics of stercobilin-Zn(II) complexes aims to develop non-extraction aqueous phase analytical procedures for fecal pigment detection. This research enhances the understanding of stercobilin's properties and applications in medical diagnostics (Prakash et al., 2020).

properties

Product Name

Stercobilin

Molecular Formula

C33H46N4O6

Molecular Weight

594.7 g/mol

IUPAC Name

3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid

InChI

InChI=1S/C33H46N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h15-16,19-21,26-27,34H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b29-15-

InChI Key

TYOWQSLRVAUSMI-FDVSRXAVSA-N

Isomeric SMILES

CCC1C(C(=O)NC1CC2=N/C(=C\C3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)/C(=C2C)CCC(=O)O)C

SMILES

CCC1C(C(=O)NC1CC2=NC(=CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)C(=C2C)CCC(=O)O)C

Canonical SMILES

CCC1C(C(=O)NC1CC2=NC(=CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)C(=C2C)CCC(=O)O)C

synonyms

stercobilin
stercobilin III alpha

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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